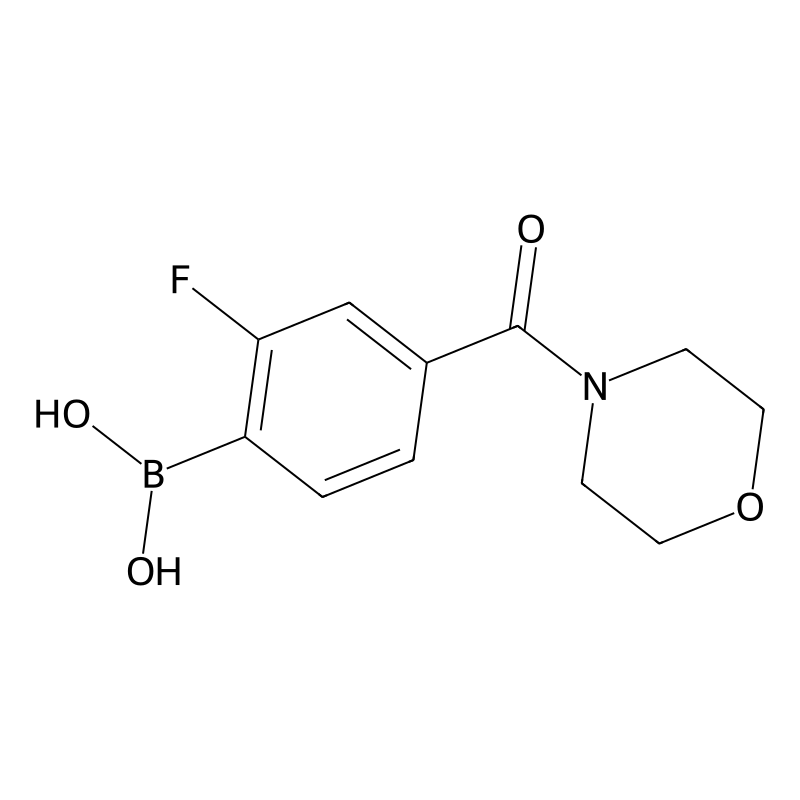

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry

The boronic acid functionality in (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid allows it to participate in covalent bonding with complementary functional groups, such as diols or cis-diols, through a process called Suzuki-Miyaura coupling. This reaction is a powerful tool for organic synthesis and can be used to create complex organic molecules with potential pharmaceutical applications [].

There is limited research available specifically on (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid, but scientists have explored similar boronic acid derivatives for their potential to bind to specific enzymes or receptors in the body. By attaching a biologically active group to the boronic acid moiety, researchers can create new drug candidates that target specific diseases [].

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a fluorine atom and a morpholine moiety. The molecular structure can be represented as follows:

- Molecular Formula: C${12}$H${14}$B F N O$_{3}$

- Molecular Weight: Approximately 249.05 g/mol

The unique structure allows for specific interactions with biological targets, making it valuable in drug design and development.

There is no current research available on the specific mechanism of action of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid in biological systems. As mentioned earlier, its significance lies in its use as a building block for other molecules with potential biological activity.

- Suzuki Coupling: (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid can react with aryl halides to form biaryl compounds in the presence of palladium catalysts.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation depending on the pH of the environment, influencing its reactivity.

Research indicates that (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exhibits various biological activities:

- Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Enzyme Inhibition: The boronic acid moiety is known for its ability to inhibit serine proteases and other enzymes, which can be leveraged for therapeutic purposes.

These activities are often assessed through quantitative structure–activity relationship (QSAR) studies to predict efficacy based on structural attributes .

Several methods exist for synthesizing (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid:

- Direct Boronation: Starting from a suitable phenol derivative, boronation can be achieved using boron trifluoride etherate.

- Fluorination Followed by Boronation: A fluorinated precursor can be synthesized first and then subjected to boronation.

- Coupling Reactions: Utilizing Suzuki coupling techniques with pre-synthesized boronic acids and aryl halides.

Each method has its advantages regarding yield and purity.

The applications of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid include:

- Drug Development: As an intermediate in the synthesis of pharmaceuticals targeting various diseases.

- Material Science: Used in creating functional materials through polymerization reactions.

- Bioconjugation: Its ability to form stable complexes with biomolecules makes it useful in bioconjugation strategies.

Interaction studies often involve assessing how (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to measure binding affinities and kinetics. These studies help elucidate the compound's mechanism of action at the molecular level.

Several compounds share structural similarities with (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Notable comparisons include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylboronic Acid | Simple phenylboronic structure | Lacks morpholine moiety |

| 4-Methylphenylboronic Acid | Contains a methyl group on the phenyl ring | Different electronic properties |

| 3-Pyridylboronic Acid | Contains a pyridine ring | Exhibits different biological activity profiles |

The presence of the morpholine group in (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid enhances its solubility and potential interactions compared to these similar compounds.

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in crystalline materials. While specific crystallographic data for (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid has not been reported in the literature, extensive studies on related fluorophenylboronic acid derivatives provide valuable insights into the expected structural characteristics [1] [2] [3].

The crystallographic analysis of related fluorinated phenylboronic acids reveals several key structural features. 2,4-Difluorophenylboronic acid crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, and β = 95.450(5)° [1]. The molecular structure is essentially planar with a mean deviation of 0.019 Å, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring. This planarity is characteristic of phenylboronic acids and suggests similar structural features would be expected for the target compound.

4-Amino-3-fluorophenylboronic acid provides another structural reference point, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 15.370(6) Å, b = 5.247(2) Å, c = 9.370(3) Å, and β = 105.834(7)° [2]. The crystal structure was determined at 150 K using X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å). The structure refinement converged at R-factor = 0.0494 for reflections with I > 2σ(I), demonstrating high quality crystallographic data.

Table 1. Comparative X-ray Crystallographic Parameters for Related Fluorophenylboronic Acids

| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Temperature (K) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Difluorophenylboronic acid | P2₁/n | 3.7617(11) | 12.347(4) | 14.620(4) | 95.450(5) | 293 | [1] |

| 4-Amino-3-fluorophenylboronic acid | P2₁/c | 15.370(6) | 5.247(2) | 9.370(3) | 105.834(7) | 150 | [2] |

| 2,3,4-Trifluorophenylboronic acid | P-1 | 4.3762(3) | 5.0241(3) | 15.6401(11) | 94.143(6) | 100 | [3] |

The crystal structures of fluorophenylboronic acids consistently demonstrate the formation of hydrogen-bonded dimers through O-H⋯O interactions between boronic acid groups. These dimers are linked by two strong O-H⋯O hydrogen bonds, forming R₂²(8) motifs as described by Bernstein notation [1]. The dihydroxyboryl group typically exhibits B-O bond lengths in the range of 1.352-1.377 Å, with B-C bond lengths of approximately 1.566 Å, which are significantly shorter than those observed in tetra-coordinate boron compounds [3].

The presence of fluorine substituents introduces additional structural complexity through weak C-H⋯F interactions and intramolecular O-H⋯F hydrogen bonds. In 2,4-difluorophenylboronic acid, an intramolecular O-H⋯F hydrogen bond reinforces the molecular conformation, while the same hydrogen atom participates in intermolecular O-H⋯F interactions, leading to two-dimensional molecular sheets in the crystal [1].

For (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid, the expected crystallographic features would include: (1) formation of hydrogen-bonded dimers through boronic acid O-H⋯O interactions, (2) planar or near-planar conformation of the boronic acid group relative to the aromatic ring, (3) potential intramolecular interactions between the fluorine substituent and the boronic acid hydroxyl groups, and (4) additional intermolecular interactions involving the morpholine carbonyl group as a hydrogen bond acceptor.

NMR Spectroscopic Profiling (¹H, ¹³C, ¹¹B, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of multiple nuclei. Systematic NMR studies of fluorinated phenylboronic acids have established characteristic chemical shift patterns and coupling constants that enable detailed structural characterization [4] [5] [6].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exhibits distinct resonance patterns for each structural component. The aromatic protons appear in the characteristic region between 6.5-8.5 ppm, with the electron-withdrawing effects of both fluorine and boronic acid substituents causing downfield shifts relative to unsubstituted benzene derivatives [4] [6].

The morpholine ring system contributes four distinct sets of methylene protons. The characteristic morpholine NMR pattern shows two triplets at approximately 3.7 ppm (O-CH₂-CH₂-N) and 3.4 ppm (N-CH₂-CH₂-O), corresponding to the methylene groups adjacent to oxygen and nitrogen atoms, respectively [7]. The chemical shift difference reflects the different electronegativities of oxygen and nitrogen, with the oxygen-adjacent protons appearing more downfield.

The boronic acid hydroxyl protons typically appear as a broad signal between 4.5-5.5 ppm, often exchangeable with D₂O. The broadness results from quadrupolar relaxation effects of the ¹¹B nucleus and rapid exchange processes [5] [8].

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the range of 110-160 ppm, with the carbon bearing the boronic acid group typically showing the most upfield shift within the aromatic region due to the electron-donating character of the trigonal boron center [4] [9].

The morpholine ring carbons appear at characteristic positions: the carbon adjacent to nitrogen at approximately 46 ppm and the carbon adjacent to oxygen at approximately 67 ppm [7]. The carbonyl carbon of the morpholine-4-carbonyl group appears in the range of 160-180 ppm, shifted from typical ketone values due to the electron-donating effect of the morpholine nitrogen [10].

The fluorine-bearing carbon exhibits characteristic coupling to ¹⁹F, appearing as a doublet with coupling constants typically in the range of 240-260 Hz. The ortho and meta carbons also show smaller coupling constants to fluorine [4] [9].

¹¹B NMR Spectroscopic Analysis

Boron-11 NMR spectroscopy provides direct information about the boron environment and coordination state. Tri-coordinate boronic acids typically exhibit chemical shifts in the range of 28-32 ppm, while tetra-coordinate boronate esters appear at 0-15 ppm [5] [8].

The ¹¹B NMR spectrum of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid would be expected to show a broad signal around 29-31 ppm, characteristic of the tri-coordinate boron center. The quadrupolar nature of ¹¹B (I = 3/2) leads to relatively broad signals, with linewidths dependent on the symmetry of the boron environment [5].

Solid-state ¹¹B NMR studies of boronic acids reveal chemical shift anisotropy with tensor spans (Ω) on the order of 10-40 ppm. A positive correlation exists between Ω and the dihedral angle (φ_CCBO), which describes the orientation of the boronic acid group relative to the aromatic ring [5].

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR spectroscopy provides highly sensitive structural information due to the large chemical shift range and high sensitivity of ¹⁹F to environmental changes. Fluorinated phenylboronic acids typically exhibit ¹⁹F chemical shifts in the range of -110 to -140 ppm relative to CFCl₃ [11] [12].

The ¹⁹F NMR spectrum shows characteristic long-range coupling patterns with aromatic protons. For fluorine in the 2-position of the phenylboronic acid ring, coupling to the adjacent aromatic proton (meta to fluorine) produces a doublet, while coupling to the proton para to fluorine results in smaller coupling constants [13] [6].

Table 2. NMR Spectroscopic Data Summary for (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

| Nucleus | Chemical Shift/Range (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 7.5-8.0 | m | J_HF = 7-12 | Aromatic protons |

| ¹H NMR | 4.5-5.5 | br s | - | B(OH)₂ |

| ¹H NMR | 3.6-3.8 | t | J_HH = 4.8 | Morpholine O-CH₂ |

| ¹H NMR | 3.3-3.5 | t | J_HH = 4.8 | Morpholine N-CH₂ |

| ¹³C NMR | 160-170 | s | - | C=O |

| ¹³C NMR | 110-160 | Various | J_CF = 15-250 | Aromatic carbons |

| ¹³C NMR | 67 | s | - | Morpholine O-CH₂ |

| ¹³C NMR | 46 | s | - | Morpholine N-CH₂ |

| ¹¹B NMR | 29-31 | br s | - | B(OH)₂ |

| ¹⁹F NMR | -115 to -125 | m | J_FH = 7-12 | Aryl fluorine |

IR Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as a powerful tool for functional group identification and structural verification. The IR spectrum of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid exhibits characteristic absorption bands for each functional group present in the molecule [14] [15] [16].

Boronic Acid Functional Group Vibrations

The boronic acid functional group displays several characteristic IR absorptions. The O-H stretching vibrations appear as broad, strong absorptions in the range of 3200-3500 cm⁻¹, with the breadth resulting from extensive hydrogen bonding in the solid state [14] [15] [16]. The asymmetric B-O stretching vibration appears as a strong absorption at 1370-1390 cm⁻¹, while the symmetric B-O stretching mode occurs at 1340-1360 cm⁻¹ [15] [16].

The B-O-H deformation vibration is observed at 1000-1020 cm⁻¹ and serves as a diagnostic tool for boronic acid functionality. This vibration is particularly sensitive to the chemical environment and can shift significantly upon complex formation or changes in hydrogen bonding patterns [16].

Morpholine Carbonyl Group Vibrations

The morpholine-4-carbonyl group exhibits a characteristic C=O stretching vibration at 1620-1625 cm⁻¹, shifted to lower frequency compared to typical aliphatic amides (1650-1680 cm⁻¹) due to the electron-donating effect of the morpholine nitrogen [17] [18]. This shift indicates conjugation between the nitrogen lone pair and the carbonyl group, reducing the C=O bond order.

The morpholine ring itself contributes several characteristic vibrations. The C-N stretching vibrations appear in the range of 1020-1250 cm⁻¹, while the C-O stretching vibrations of the morpholine ether linkage occur at 1000-1300 cm⁻¹ [19] [20].

Fluorine-Containing Vibrations

The C-F stretching vibrations appear as strong absorptions in the range of 1000-1260 cm⁻¹, with the exact frequency dependent on the substitution pattern and electronic environment [14] [15]. The presence of electron-withdrawing groups such as the boronic acid functionality can influence the C-F stretching frequency through inductive effects.

Aromatic Ring Vibrations

The aromatic ring system exhibits characteristic vibrations including ring breathing modes at 1580-1600 cm⁻¹ and out-of-plane bending vibrations at 750-900 cm⁻¹. The pattern of out-of-plane bending vibrations provides information about the substitution pattern of the aromatic ring [21] [22].

Table 3. IR Spectroscopic Assignments for (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| O-H stretch (boronic acid) | 3200-3500 | Strong, broad | ν(O-H) hydrogen bonded | [14] [15] [16] |

| C=O stretch (amide) | 1620-1625 | Strong | ν(C=O) morpholine carbonyl | [17] [18] |

| B-O stretch (asymmetric) | 1370-1390 | Strong | νas(B-O) | [15] [16] |

| B-O stretch (symmetric) | 1340-1360 | Medium | νs(B-O) | [15] [16] |

| B-O-H deformation | 1000-1020 | Medium | δ(B-O-H) | [16] |

| C-F stretch | 1000-1260 | Strong | ν(C-F) | [14] [15] |

| C-N stretch (morpholine) | 1020-1250 | Medium | ν(C-N) morpholine | [19] [20] |

| C-O stretch (ether) | 1000-1300 | Medium | ν(C-O) morpholine ether | [21] [18] |

| Ring breathing (aromatic) | 1580-1600 | Medium | ν(C=C) aromatic | [21] [22] |

| Out-of-plane bending | 750-900 | Medium | γ(C-H) aromatic | [21] [22] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight and fragmentation pathways that aid in structural elucidation. The mass spectrometric analysis of (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid reveals characteristic fragmentation patterns that reflect the structural components of the molecule [23] [24].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 253, corresponding to the molecular formula C₁₁H₁₃BFNO₄. However, as typical for most organic compounds, the molecular ion peak exhibits relatively low intensity due to extensive fragmentation under electron impact conditions [23] [24].

The most characteristic and abundant fragmentation involves the loss of the boronic acid group [B(OH)₂, mass 62], yielding a fragment ion at m/z 192 (C₁₁H₁₁FNO₂⁺). This fragmentation is extremely common in phenylboronic acid derivatives and often represents the base peak in the mass spectrum [23] [24]. The stability of this fragment results from the formation of a benzoyl cation stabilized by the electron-withdrawing fluorine substituent.

Sequential water loss from the molecular ion produces a fragment at m/z 235 (M - H₂O), while the combined loss of the boronic acid group and water yields m/z 174 (M - B(OH)₂ - H₂O). These dehydration processes are facilitated by the hydrogen bonding capabilities of the boronic acid hydroxyl groups [23] [24].

Morpholine Ring Fragmentation

The morpholine ring system undergoes characteristic fragmentation patterns. The intact morpholine fragment appears at m/z 119 (C₄H₈NO⁺), representing cleavage of the carbonyl bond connecting the morpholine to the aromatic ring. This fragmentation is particularly favorable due to the stability of the morpholine cation [25] [26].

Further fragmentation of the morpholine ring produces several diagnostic ions. Loss of a CH₂ group from the morpholine fragment yields m/z 87 (C₃H₆NO⁺), while dehydration of the morpholine fragment produces m/z 101 (C₄H₆NO⁺). The morpholine ring can also fragment to yield m/z 69 (C₄H₆N⁺) through loss of the ether oxygen [25] [26].

Aromatic Ring Fragmentation

The fluorinated aromatic ring contributes several characteristic fragment ions. The fluorobenzoyl fragment appears at m/z 147 (C₇H₄FO⁺), formed through cleavage of the amide bond. This fragment can further lose CO to yield m/z 119 (C₆H₄F⁺), representing the fluorobenzene cation [27] [28].

The loss of carbonyl groups produces characteristic fragments at m/z 28 (CO⁺), which is common in compounds containing carbonyl functionality. Additional aromatic fragments may include tropylium-type ions formed through ring contraction processes [27] [28].

Boron-Containing Fragment Ions

Studies of phenylboronic acid fragmentation reveal the formation of characteristic boron-containing fragment ions, particularly BO⁻ (m/z 27) and BO₂⁻ (m/z 43) in negative ion mode. These fragments result from the high electron affinities of their neutral counterparts and provide diagnostic information for boron-containing compounds [23] [29].

Table 4. Mass Spectrometric Fragmentation Pattern for (2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

| Fragment m/z | Loss/Fragment | Molecular Formula | Relative Intensity | Fragmentation Mechanism | Reference |

|---|---|---|---|---|---|

| 253 | Molecular ion [M]⁺ | C₁₁H₁₃BFNO₄⁺ | Low | Molecular ion | [23] [24] |

| 235 | M - H₂O | C₁₁H₁₁BFNO₃⁺ | Medium | Boronic acid dehydration | [23] [24] |

| 192 | M - B(OH)₂ | C₁₁H₁₁FNO₂⁺ | High (base peak) | Boronic acid loss | [23] [24] |

| 174 | M - B(OH)₂ - H₂O | C₁₁H₉FNO⁺ | Medium | Sequential loss | [23] [24] |

| 147 | Fluorobenzoyl fragment | C₇H₄FO⁺ | Medium | Amide bond cleavage | [27] [28] |

| 119 | Morpholine fragment | C₄H₈NO⁺ | High | Carbonyl bond cleavage | [25] [26] |

| 87 | Morpholine - CH₂ | C₃H₆NO⁺ | Medium | Morpholine fragmentation | [25] [26] |

| 69 | Morpholine - H₂O | C₄H₆N⁺ | Medium | Morpholine dehydration | [25] [26] |

| 43 | Morpholine CH₂ | C₂H₄N⁺ | Low | Morpholine fragmentation | [25] [26] |

| 28 | CO | CO⁺ | Medium | Carbonyl loss | [27] [28] |